Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate
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Overview
Description
Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate is an organic compound with the molecular formula C10H11BrO4 It is a derivative of benzoic acid and features a bromine atom, a hydroxyl group, a methoxy group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 3-hydroxy-5-methoxy-4-methylbenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting brominated product is then esterified with methanol in the presence of a strong acid, such as sulfuric acid, to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions can be used for oxidation.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reduction reactions.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products include compounds with carbonyl groups replacing the hydroxyl group.
Reduction: Products include alcohol derivatives where the ester group is reduced.
Scientific Research Applications
Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-methoxybenzoate: Similar structure but lacks the hydroxyl and methyl groups.
Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the hydroxyl and methyl groups.
Uniqueness
Methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential applications. The combination of bromine, hydroxyl, methoxy, and methyl groups provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C10H11BrO4 |
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Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 2-bromo-3-hydroxy-5-methoxy-4-methylbenzoate |
InChI |
InChI=1S/C10H11BrO4/c1-5-7(14-2)4-6(10(13)15-3)8(11)9(5)12/h4,12H,1-3H3 |
InChI Key |
JGVQZBMHKAMXID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1O)Br)C(=O)OC)OC |
Origin of Product |
United States |
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